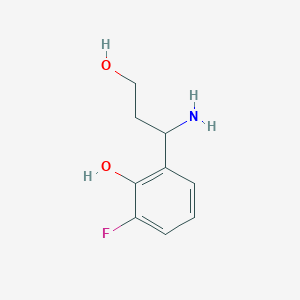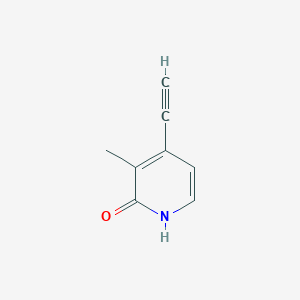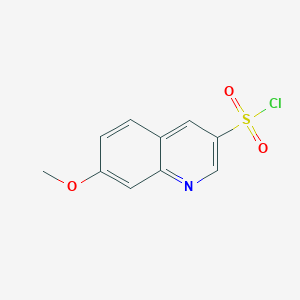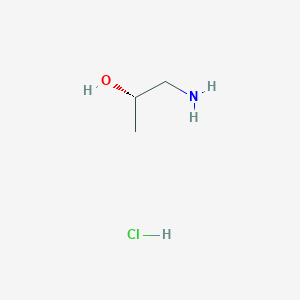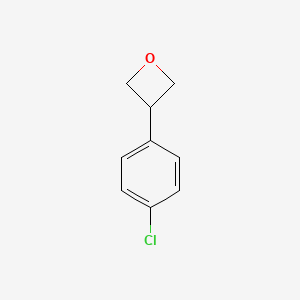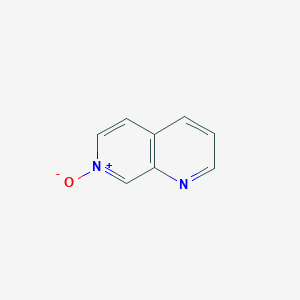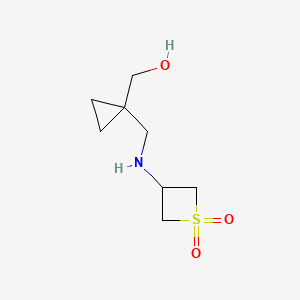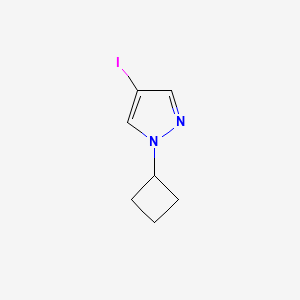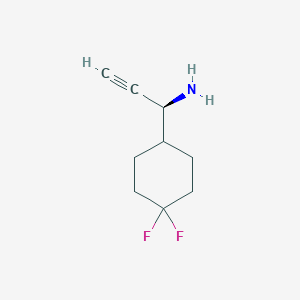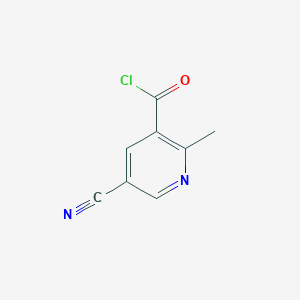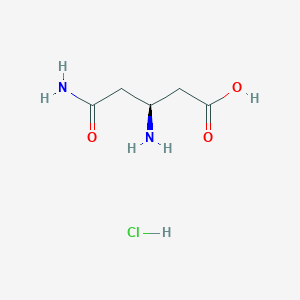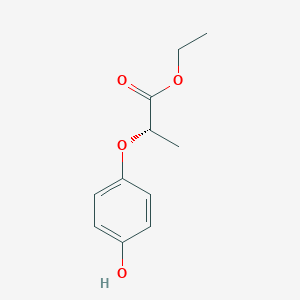
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4 It is a chiral ester derived from propanoic acid and is characterized by the presence of a hydroxyphenoxy group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (S)-2-(4-hydroxyphenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetone or 4-hydroxyphenoxyacetaldehyde.
Reduction: Formation of (S)-2-(4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active (S)-2-(4-hydroxyphenoxy)propanoic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(4-hydroxyphenoxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(S)-2-(4-hydroxyphenoxy)propanoic acid: The free acid form of the compound.
Ethyl 2-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific chiral configuration and the presence of both hydroxy and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl (2S)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m0/s1 |
InChI Key |
ILYSHPJWNMPBPE-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC1=CC=C(C=C1)O |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
